molecular formula C7H12N2O B8659568 2-(5-Ethyloxazol-2-yl)ethylamine

2-(5-Ethyloxazol-2-yl)ethylamine

Cat. No.: B8659568
M. Wt: 140.18 g/mol
InChI Key: BSAKATHFNCNNSS-UHFFFAOYSA-N
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Description

2-(5-Ethyloxazol-2-yl)ethylamine is a heterocyclic organic compound featuring an oxazole ring substituted with an ethyl group at the 5-position and an ethylamine side chain at the 2-position. Oxazoles are five-membered aromatic rings containing one oxygen and one nitrogen atom, which confer unique electronic and steric properties.

Properties

Molecular Formula

C7H12N2O

Molecular Weight

140.18 g/mol

IUPAC Name

2-(5-ethyl-1,3-oxazol-2-yl)ethanamine

InChI

InChI=1S/C7H12N2O/c1-2-6-5-9-7(10-6)3-4-8/h5H,2-4,8H2,1H3

InChI Key

BSAKATHFNCNNSS-UHFFFAOYSA-N

Canonical SMILES

CCC1=CN=C(O1)CCN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Ethyloxazol-2-yl)ethylamine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethylamine with a suitable oxazole precursor in the presence of a catalyst. The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

In industrial settings, the production of 2-(5-Ethyloxazol-2-yl)ethylamine may involve more scalable methods such as continuous flow synthesis. This method allows for the efficient production of large quantities of the compound while maintaining high purity and yield. The use of automated systems and advanced catalysts can further enhance the efficiency of the industrial production process.

Chemical Reactions Analysis

Types of Reactions

2-(5-Ethyloxazol-2-yl)ethylamine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole derivatives with different oxidation states.

    Reduction: Reduction reactions can convert the compound into more reduced forms, often involving the use of reducing agents such as lithium aluminum hydride.

    Substitution: The ethylamine group can participate in substitution reactions, where other functional groups replace the hydrogen atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with different functional groups, while reduction can produce more saturated compounds.

Scientific Research Applications

2-(5-Ethyloxazol-2-yl)ethylamine has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(5-Ethyloxazol-2-yl)ethylamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural and Electronic Comparisons

Table 1: Structural and Electronic Properties of Selected Heterocyclic Compounds
Compound Name Heterocycle Substituents Key Features
2-(5-Ethyloxazol-2-yl)ethylamine Oxazole 5-Ethyl, 2-ethylamine Polar due to O and N atoms; ethyl groups enhance lipophilicity.
Ethyl-2-(5-benzoxazol-2-ylamine) acetate Benzoxazole Benzene-fused, tetrazole Increased aromaticity and stability; broad pharmacological activities .
2-Amino-5-methylthiazole Thiazole 5-Methyl, 2-amine Sulfur atom increases electronegativity; used in drug intermediates .
2-(3,4-Dihydroxyphenyl)ethylamine HCl Catechol Dihydroxyphenyl, ethylamine High polarity due to phenolic groups; distinct from heterocyclic analogs .

Key Observations :

  • Oxazole vs. Thiazole : Replacing oxygen with sulfur (thiazole) increases electronegativity and alters solubility. Thiazoles often exhibit stronger hydrogen-bonding capacity, impacting pharmacokinetics .
  • Benzoxazole Fusion: Benzoxazole derivatives (e.g., compound 2 in Table 1) show enhanced stability and lipophilicity compared to monocyclic oxazoles, favoring membrane penetration in biological systems .
  • Substituent Effects: The 5-ethyl group in the target compound may improve metabolic stability compared to smaller substituents (e.g., methyl in 2-amino-5-methylthiazole) .

Key Observations :

  • Benzoxazole-Tetrazole Hybrids : These compounds demonstrate multitarget activity due to combined aromatic and tetrazole moieties, which enhance binding to diverse biological targets .
  • Thiazole Pharmaceuticals : Thiazole rings are prevalent in drugs (e.g., Meloxicam), with substituents influencing potency and toxicity profiles .
  • Ethylamine Side Chain : The ethylamine group in the target compound may facilitate interactions with amine receptors or transporters, similar to catecholamine derivatives .

Key Observations :

  • Tetrazole Formation : Sodium azide-mediated cyclization (as in ) is a common method for tetrazole synthesis but may require hazardous reagents .
  • Sulfonamide Functionalization : Tosyl chloride reactions () are efficient for introducing sulfonamide groups, enhancing solubility and stability .

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